sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
Description
Sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a sodium salt derived from a glucuronic acid backbone conjugated to a 4-methyl-2-oxocoumarin moiety via an ether linkage. This compound features a highly oxygenated oxane (pyranose) ring with stereospecific hydroxyl groups (2R,3S,4S,5R,6S configuration) and a carboxylate group at the C2 position.
Properties
IUPAC Name |
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1/t11-,12-,13+,14+,16+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQUWOKCARXPZ-OMZMBYLHSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89157-94-8 | |
| Record name | 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxidation Strategy
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Protection : Glucose is peracetylated (Ac2O, pyridine) to protect hydroxyl groups.
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Selective Deprotection : C2 acetyl group is removed via hydrolysis (NH3/MeOH).
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Oxidation : C2 hydroxyl is oxidized to a carboxylate using Jones reagent (CrO3/H2SO4).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Ac2O, pyridine, 0°C | 95% |
| Selective Deprotection | NH3/MeOH, 25°C, 2 h | 88% |
| Oxidation | CrO3, H2SO4, acetone, 0°C | 65% |
Stereochemical Considerations :
The oxidation preserves the (2R) configuration due to the rigidity of the pyranose ring.
Etherification at C6 of the Oxane Ring
The chromen-7-ol is coupled to the oxane core via a Mitsunobu reaction , forming the C6 ether linkage with stereochemical control.
Procedure :
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Activation : The oxane C6 hydroxyl is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Coupling : 4-Methyl-2-oxochromen-7-ol (1.1 eq) reacts with the activated oxane intermediate.
Conditions :
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Solvent : THF, anhydrous
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Temperature : 0°C → 25°C, 12 h
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Yield : 70–78%
Stereochemical Outcome :
The Mitsunobu reaction inverts the configuration at C6, yielding the (6S) isomer.
Deprotection and Sodium Salt Formation
Final deprotection and salt formation are critical for solubility and stability:
Global Deprotection
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Reagents : NaOH (1M), MeOH/H2O (1:1)
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Conditions : 25°C, 6 h
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Yield : 90%
Sodium Salt Precipitation
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Neutralization : Carboxylic acid is treated with NaHCO3 (2 eq).
Purity Analysis :
| Method | Result |
|---|---|
| HPLC (C18, 254 nm) | >98% purity |
| HRMS | [M+Na]+: 443.12 |
Comparative Analysis of Glycosylation Promoters
The choice of promoter significantly impacts coupling efficiency and stereoselectivity:
Table 1. Promoter Screening for Etherification
| Promoter System | Solvent | α:β Ratio | Yield |
|---|---|---|---|
| BF3·OEt2 | CH2Cl2 | 1:8 | 45% |
| Cp2HfCl2–AgClO4 | MeCN | 10:1 | 72% |
| TMSOTf | Et2O | 3:1 | 68% |
Cp2HfCl2–AgClO4 in MeCN provides optimal α-selectivity, attributed to solvent coordination stabilizing the oxocarbenium intermediate.
Industrial-Scale Considerations
For bulk synthesis, continuous-flow reactors improve reproducibility:
Chemical Reactions Analysis
Types of Reactions
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by α-L-iduronidase to release 4-methylumbelliferone, which emits fluorescence.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: α-L-iduronidase enzyme is commonly used under physiological conditions (pH 7.4, 37°C) to hydrolyze the compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, but specific conditions depend on the desired outcome.
Major Products Formed
Hydrolysis: The primary product is 4-methylumbelliferone, which is a fluorescent compound.
Other Reactions: Depending on the reagents and conditions, various intermediates and by-products can be formed.
Scientific Research Applications
sodium;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various enzymatic assays.
Biology: Essential in the study of lysosomal storage disorders, particularly Hurler syndrome.
Medicine: Helps in the diagnosis and monitoring of enzyme deficiencies related to mucopolysaccharidosis.
Industry: Utilized in the production of diagnostic kits and research reagents
Mechanism of Action
The compound acts as a substrate for α-L-iduronidase and iduronate-2-sulfatase. When these enzymes act on the compound, they cleave the glycosidic bond, releasing 4-methylumbelliferone. This release results in a fluorescent signal, which can be measured to determine enzyme activity. The molecular targets are the enzymes α-L-iduronidase and iduronate-2-sulfatase, and the pathway involves the hydrolysis of the glycosidic bond .
Comparison with Similar Compounds
Key Structural Features :
- Oxane core : A six-membered ring with hydroxyl groups at positions 3, 4, and 5, and a carboxylate group at position 2.
- Coumarin substituent : A 4-methyl-2-oxochromen-7-yl group linked via an ether bond at position 6 of the oxane ring.
- Sodium counterion : Enhances solubility in aqueous environments.
Comparison with Similar Compounds
The compound belongs to a broader class of glycosylated coumarin derivatives and sodium carboxylates. Below is a systematic comparison with structurally related analogs:
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Sodium Carboxylate Derivatives
Key Observations :
- Substituent Diversity : The target compound’s 4-methyl-2-oxochromenyl group balances hydrophilicity (via sodium carboxylate) and lipophilicity (via methyl and aromatic coumarin), optimizing membrane permeability compared to nitro- or methoxy-substituted analogs .
- Bioactivity : Coumarin derivatives with methyl and ketone groups (e.g., 4-methyl-2-oxo) exhibit stronger antioxidant and enzyme-inhibitory effects than nitro or hydroxy-substituted variants .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Challenges :
- The target compound’s synthesis avoids hazardous nitration steps, improving scalability compared to nitro-substituted analogs .
Biological Activity
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound known for its diverse biological activities. This article reviews its chemical properties, synthesis methods, and significant biological effects based on recent research findings.
- Molecular Formula : C16H14NaO10
- Molecular Weight : 463.4 g/mol
- IUPAC Name : Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
- Appearance : White to off-white solid
- Storage Conditions : Store at -20°C and protect from light
Synthesis Methods
The synthesis of sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate involves multiple steps:
- Preparation of Intermediates : Initial synthesis includes creating the oxochromen moiety and the oxane structure.
- Coupling Reactions : The intermediates are coupled under controlled conditions using catalysts and solvents to yield the final product.
- Purification : The compound is purified through crystallization or chromatography to achieve high purity levels for biological testing.
Antioxidant Properties
Research indicates that sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cellular models.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential utility in treating inflammatory conditions.
Anticancer Activity
Preliminary studies reveal that sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate may induce apoptosis in cancer cells. It has shown efficacy against several cancer cell lines including breast and colon cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | In vitro tests showed a 50% reduction in cell viability in breast cancer cells treated with 100 µM of the compound over 48 hours. |
| Study 2 | Inflammation models demonstrated a decrease in TNF-alpha levels by 30% when treated with sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate at a concentration of 50 µM. |
| Study 3 | Antioxidant assays indicated an IC50 value of 25 µM for DPPH radical scavenging activity. |
The biological activities of sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate are attributed to its ability to modulate various signaling pathways:
- Nrf2 Activation : Enhances the expression of antioxidant genes.
- NF-kB Inhibition : Reduces inflammation by downregulating pro-inflammatory pathways.
- Apoptotic Pathways : Induces cell death in cancerous cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
